Hydrolysis Yield Advantage over 2-Chloro Analog
Hydrolysis of the ethyl ester precursor to generate the free carboxylic acid proceeds with significantly higher efficiency for the 2-iodo compound. Under comparable basic hydrolysis conditions (K₂CO₃, MeOH/H₂O, 3 h), 2-iodothiazole-4-carboxylic acid ethyl ester affords the target acid in 99% yield [1]. In contrast, hydrolysis of the 2-chloro analog ethyl ester under standard basic conditions (KOH, EtOH/H₂O) yields only 56% of 2-chloro-4-thiazolecarboxylic acid [2].
| Evidence Dimension | Hydrolysis yield of ethyl ester to carboxylic acid |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | 2-Chloro-4-thiazolecarboxylic acid ethyl ester: 56% yield |
| Quantified Difference | +43 percentage points (absolute) |
| Conditions | Target: K₂CO₃, MeOH/H₂O, 3 h [1]; Comparator: KOH, EtOH/H₂O, 16 h [2] |
Why This Matters
The near-quantitative yield of the iodo analog reduces material loss and purification burden during the final step of building block preparation, directly lowering procurement costs for multi-gram syntheses.
- [1] 2-Iodo-4-thiazolecarboxylic acid | CAS 944275-17-6 – Molaid Chemical Database (Synthesis from ethyl ester). View Source
- [2] 2-Chloro-1,3-thiazole-4-carboxylic acid (CAS 5198-87-8) – ChemicalBook Synthesis Data. View Source
